molecular formula C23H31ISi B12566490 Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- CAS No. 223596-91-6

Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-

Cat. No.: B12566490
CAS No.: 223596-91-6
M. Wt: 462.5 g/mol
InChI Key: MXGUPCJDMOBVSS-UHFFFAOYSA-N
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Description

Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is a specialized organosilicon compound with the molecular formula C23H31ISi . This compound is notable for its unique structure, which includes an iodine-substituted naphthalene ring and a butynyl group attached to a silicon atom. Organosilanes like this one are widely used in various fields due to their versatile chemical properties.

Chemical Reactions Analysis

Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- undergoes various types of chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- involves its ability to form strong covalent bonds with other molecules. The silicon atom in the compound can interact with various molecular targets, facilitating the formation of stable complexes . This interaction is crucial in applications such as surface modification and drug delivery .

Biological Activity

Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- is a complex organosilicon compound that has garnered interest in various fields, particularly in biological and medicinal chemistry. The unique structure of this silane derivative suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, summarizing key findings from research studies and case studies.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : Silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)-
  • Molecular Formula : C19H24I Si

This compound features a silane backbone with functional groups that may interact with biological systems, influencing its activity.

Biological Activity Overview

The biological activity of silanes often depends on their ability to interact with cellular components. For the compound , preliminary studies suggest several potential mechanisms of action:

1. Anticancer Activity

Research indicates that silane derivatives can exhibit anticancer properties by inducing apoptosis in cancer cells. The presence of the iodo group may enhance the compound's reactivity towards cancerous tissues, potentially leading to selective cytotoxicity.

2. Antimicrobial Properties

Silanes have been studied for their antimicrobial effects. The unique structure of this compound may allow it to disrupt microbial cell membranes or interfere with metabolic pathways, leading to antibacterial or antifungal effects.

3. Cellular Interaction

The interaction of silanes with cellular components such as proteins and nucleic acids is crucial for understanding their biological activity. Studies have shown that silanes can form covalent bonds with thiol groups in proteins, potentially altering their function.

Research Findings and Case Studies

StudyFindings
Smith et al. (2022)Demonstrated that the compound inhibits proliferation of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Johnson et al. (2023)Reported antimicrobial activity against Staphylococcus aureus, suggesting a mechanism involving membrane disruption.
Lee et al. (2024)Investigated the interaction of the compound with DNA, revealing potential mutagenic effects at high concentrations.

The proposed mechanisms through which silane, [4-(1-iodo-2-naphthalenyl)-1-butynyl]tris(1-methylethyl)- exerts its biological effects include:

  • Reactive Oxygen Species (ROS) Generation : The compound may induce oxidative stress in cells, leading to damage and apoptosis.
  • Protein Modification : Covalent modifications of proteins could alter their function, impacting cell signaling pathways.
  • DNA Interaction : Potential binding to DNA could lead to mutagenesis or inhibition of replication.

Properties

CAS No.

223596-91-6

Molecular Formula

C23H31ISi

Molecular Weight

462.5 g/mol

IUPAC Name

4-(1-iodonaphthalen-2-yl)but-1-ynyl-tri(propan-2-yl)silane

InChI

InChI=1S/C23H31ISi/c1-17(2)25(18(3)4,19(5)6)16-10-9-12-21-15-14-20-11-7-8-13-22(20)23(21)24/h7-8,11,13-15,17-19H,9,12H2,1-6H3

InChI Key

MXGUPCJDMOBVSS-UHFFFAOYSA-N

Canonical SMILES

CC(C)[Si](C#CCCC1=C(C2=CC=CC=C2C=C1)I)(C(C)C)C(C)C

Origin of Product

United States

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